molecular formula C12H15BF3KN2O B8038622 Potassium 4-(4-methyl-1-piperazinylcarbonyl)phenyltrifluoroborate

Potassium 4-(4-methyl-1-piperazinylcarbonyl)phenyltrifluoroborate

Cat. No.: B8038622
M. Wt: 310.17 g/mol
InChI Key: BXFXYSUFHJHCQM-UHFFFAOYSA-N
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Description

. This compound is known for its role in organic synthesis and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-(4-methyl-1-piperazinylcarbonyl)phenyltrifluoroborate typically involves the reaction of 4-methylpiperazine with phenylboronic acid in the presence of a trifluoroborating agent. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-(4-methyl-1-piperazinylcarbonyl)phenyltrifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide or potassium iodide.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Potassium 4-(4-methyl-1-piperazinylcarbonyl)phenyltrifluoroborate has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis to facilitate the formation of complex molecules.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and interactions.

  • Industry: The compound is utilized in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which Potassium 4-(4-methyl-1-piperazinylcarbonyl)phenyltrifluoroborate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Potassium 4-(4-methyl-1-piperazinylcarbonyl)phenyltrifluoroborate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Potassium phenyltrifluoroborate

  • Potassium 4-methylpiperazine

  • Phenylboronic acid derivatives

These compounds share some similarities in their chemical structure but differ in their functional groups and reactivity, making this compound distinct in its applications and behavior.

Properties

IUPAC Name

potassium;trifluoro-[4-(4-methylpiperazine-1-carbonyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3N2O.K/c1-17-6-8-18(9-7-17)12(19)10-2-4-11(5-3-10)13(14,15)16;/h2-5H,6-9H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFXYSUFHJHCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3KN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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